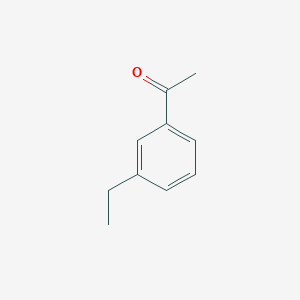

3-Ethylacetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-ethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-9-5-4-6-10(7-9)8(2)11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYRILAFFDKOPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177223 | |

| Record name | Acetophenone, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22699-70-3 | |

| Record name | Acetophenone, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022699703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Ethylacetophenone chemical properties and structure

An In-depth Technical Guide to 3-Ethylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of this compound, an aromatic ketone utilized as a key intermediate in organic synthesis and within the fragrance industry.[1][2] It details the compound's chemical structure, physicochemical properties, spectroscopic data, and relevant experimental protocols. This guide is intended to serve as a foundational resource for professionals engaged in research and development activities involving this compound.

Chemical Structure and Identifiers

This compound, systematically named 1-(3-ethylphenyl)ethan-1-one, is an aromatic ketone characterized by an acetyl group and an ethyl group attached to a benzene (B151609) ring at the meta position relative to each other.[2][3][4]

| Identifier | Value |

| IUPAC Name | 1-(3-ethylphenyl)ethanone[3][4] |

| Synonyms | m-Ethylacetophenone, 3'-Ethylacetophenone, 1-(3-Ethylphenyl)ethanone[1][2][4] |

| CAS Number | 22699-70-3[1][3][4] |

| Molecular Formula | C₁₀H₁₂O[1][3][5] |

| Molecular Weight | 148.20 g/mol [1][4] |

| Canonical SMILES | CCC1=CC(=CC=C1)C(=O)C[2][3][5] |

| InChI | InChI=1S/C10H12O/c1-3-9-5-4-6-10(7-9)8(2)11/h4-7H,3H2,1-2H3[2][3][4] |

| InChIKey | ZRYRILAFFDKOPB-UHFFFAOYSA-N[3][4][5] |

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid at room temperature.[1][3] It is characterized by limited solubility in water but is soluble in organic solvents like ethanol (B145695) and ether.[2][6]

| Property | Value |

| Appearance | Clear colourless to light yellow liquid[1][3] |

| Melting Point | -20 °C[7] |

| Boiling Point | Moderate (specific value not consistently reported)[2] |

| Density | Not specified |

| Solubility in water | 373.1 mg/L @ 25 °C (estimated)[6] |

| XLogP3-AA | 2.4[4][5] |

| Topological Polar Surface Area | 17.1 Ų[3][4] |

| Rotatable Bond Count | 2[3] |

| Heavy Atom Count | 11[3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Data is available across various techniques:

-

Mass Spectrometry (MS): Mass spectra (electron ionization) are available for this compound, providing information on its molecular weight and fragmentation pattern.[3][4][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra have been recorded, which are essential for elucidating the detailed molecular structure.[1][3][4][9]

-

Infrared (IR) Spectroscopy: IR spectra are available, showing characteristic absorption bands for the carbonyl group and aromatic ring.[3][10][11]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

A representative method for the preparation of this compound involves the Friedel-Crafts acylation of a suitable starting material. One documented synthesis reacts acetyl chloride with (3-ethyl-phenyl)-trimethyl-silane.[3]

Reaction: (3-ethyl-phenyl)-trimethyl-silane + Acetyl Chloride → this compound

Reagents and Conditions:

-

Reagent: Chlorinated aluminium (Aluminum chloride, AlCl₃)[3]

-

Solvent: Dichloromethane (B109758) (CH₂Cl₂)[3]

-

Temperature: 0 °C[3]

-

Reaction Time: 5 hours[3]

-

Yield: Approximately 86%[3]

Methodology:

-

A solution of (3-ethyl-phenyl)-trimethyl-silane is prepared in dichloromethane and cooled to 0 °C in an ice bath.

-

Anhydrous aluminum chloride is added portion-wise to the stirred solution.

-

Acetyl chloride is then added dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

The reaction is stirred for 5 hours at 0 °C.

-

Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic extracts are washed with water, a saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved via distillation under reduced pressure to afford pure this compound.

Mandatory Visualizations

Caption: A workflow diagram for the synthesis of this compound.

Caption: Logical workflow for the characterization of this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[4]

Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Measures:

-

Prevention: Avoid breathing vapor or spray.[3] Wear suitable protective clothing, gloves, and eye/face protection.[3] Wash skin thoroughly after handling.

-

Response: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[3] If skin irritation occurs, wash the affected area with plenty of water.

-

Storage: Store in a cool, well-ventilated place. Keep containers tightly closed.

-

Handling: Avoid contact with skin, eyes, and clothing.[12] Ensure adequate ventilation during use. Keep away from heat and sources of ignition.[12]

References

- 1. This compound | 22699-70-3 [chemicalbook.com]

- 2. CAS 22699-70-3: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. Acetophenone, 3-ethyl- | C10H12O | CID 31493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C10H12O) [pubchemlite.lcsb.uni.lu]

- 6. This compound, 22699-70-3 [thegoodscentscompany.com]

- 7. This compound [stenutz.eu]

- 8. m-Ethylacetophenone [webbook.nist.gov]

- 9. This compound(22699-70-3) 1H NMR spectrum [chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. This compound(22699-70-3) IR Spectrum [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to 3-Ethylacetophenone for Researchers and Drug Development Professionals

Introduction: 3-Ethylacetophenone, also known as 1-(3-ethylphenyl)ethanone, is an aromatic ketone that serves as a valuable intermediate in organic synthesis.[1][2][3] Its chemical structure, featuring a phenyl ring substituted with an ethyl group and an acetyl group, makes it a subject of interest in the development of novel compounds, particularly within the pharmaceutical and fragrance industries. This document provides a comprehensive overview of the molecular and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and visual representations of key workflows relevant to its application in research and development.

Core Molecular and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O | [2][3][4][5] |

| Molecular Weight | 148.20 g/mol | [2][4][6][7] |

| CAS Registry Number | 22699-70-3 | [2][3][4][6] |

| Appearance | Clear colourless to light yellow liquid | [1][4] |

| Boiling Point | 236.7 °C at 760 mmHg | [4] |

| Density | 0.963 g/cm³ | [4] |

| Flash Point | 92.4 °C | [4] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water.[5] | |

| Refractive Index | 1.507 | [4] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the preparation of this compound from ethylbenzene (B125841) and acetyl chloride through a Friedel-Crafts acylation reaction.

Materials:

-

Ethylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser with a gas trap

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Set up the three-neck flask with the dropping funnel, reflux condenser, and a magnetic stirrer in a fume hood. Ensure all glassware is dry.

-

To the flask, add anhydrous aluminum chloride and dichloromethane. Cool the mixture in an ice bath.

-

Slowly add a solution of acetyl chloride in dichloromethane to the stirred suspension via the dropping funnel.

-

After the addition of acetyl chloride, add ethylbenzene dropwise from the dropping funnel while maintaining the temperature at 0-5 °C.

-

Once the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of the synthesized this compound to determine its purity and confirm its identity.

Materials:

-

Synthesized this compound sample

-

High-purity solvent for dilution (e.g., dichloromethane or hexane)

Equipment:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., a non-polar or medium-polarity column)

-

Microsyringe for sample injection

-

Vials for sample preparation

Procedure:

-

Prepare a dilute solution of the this compound sample in the chosen solvent.

-

Set the GC-MS parameters:

-

Injector Temperature: Typically 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a steady rate (e.g., 10 °C/min).

-

Carrier Gas: Helium with a constant flow rate.

-

MS Ionization Mode: Electron Ionization (EI).

-

MS Scan Range: A range appropriate for the expected molecular weight and fragments (e.g., 40-300 m/z).

-

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.

-

Acquire the data. The gas chromatogram will show the retention time of the compound, and the mass spectrometer will provide its mass spectrum.

-

Analyze the results:

-

The purity of the sample can be estimated from the relative peak area in the chromatogram.

-

The identity of the compound is confirmed by comparing the obtained mass spectrum with a reference spectrum from a database (e.g., NIST). The molecular ion peak (m/z = 148) and characteristic fragment ions should be present.

-

Visualizations

The following diagrams illustrate key processes relevant to the synthesis and potential application of this compound in a research context.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Hypothetical signaling pathway inhibited by an acetophenone derivative.

References

- 1. This compound | 22699-70-3 [chemicalbook.com]

- 2. m-Ethylacetophenone [webbook.nist.gov]

- 3. m-Ethylacetophenone [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. CAS 22699-70-3: this compound | CymitQuimica [cymitquimica.com]

- 6. Acetophenone, 3-ethyl- | C10H12O | CID 31493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m-Ethylacetophenone (CAS 22699-70-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

Solubility of 3-Ethylacetophenone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Ethylacetophenone in organic solvents. Due to the limited availability of specific quantitative data in published literature, this document focuses on providing a detailed framework for solubility determination, including established experimental protocols and the underlying principles of solvent selection.

Introduction to this compound

This compound (CAS No. 22699-70-3) is an aromatic ketone with the molecular formula C₁₀H₁₂O. It is a colorless to pale yellow liquid at room temperature and is characterized by its chemical structure, which includes a phenyl ring, a ketone functional group, and an ethyl substituent. Its inherent hydrophobicity suggests limited solubility in water and better solubility in organic solvents.[1] Understanding its solubility profile is crucial for a variety of applications, including chemical synthesis, formulation development, and analytical chemistry.

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly accessible scientific literature. The available information is largely qualitative.

Table 1: Summary of this compound Solubility

| Solvent | Data Type | Solubility | Temperature (°C) |

| Water | Quantitative (estimated) | 373.1 mg/L | 25 |

| Ethanol | Qualitative | Soluble | Not Specified |

| Ether | Qualitative | Soluble | Not Specified |

Note: "Soluble" indicates that the substance dissolves to a significant extent, but specific quantitative limits have not been cited in the available literature.

Given the lack of specific data, experimental determination is necessary to ascertain the precise solubility of this compound in solvents relevant to a particular research or development project.

Experimental Protocol for Solubility Determination

A robust and widely accepted method for determining the equilibrium solubility of a solid or liquid in a solvent is the shake-flask method , followed by a suitable analytical technique for quantification, such as UV-Vis spectrophotometry.

Principle

An excess amount of the solute (this compound) is agitated in the solvent for a prolonged period to ensure that equilibrium is reached, resulting in a saturated solution. The concentration of the solute in the clear, saturated supernatant is then measured.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

UV-Vis spectrophotometer and quartz cuvettes

Detailed Methodology

Step 1: Preparation of Standard Solutions and Calibration Curve

-

Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer. The λmax for acetophenone (B1666503) derivatives is typically in the UV range.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin. Determine the equation of the line (y = mx + c), which will be used to calculate the concentration of the unknown samples.

Step 2: Shake-Flask Method for Equilibrium Solubility

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solute is essential to ensure saturation.

-

Place the sealed vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24 to 72 hours is generally recommended.

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solute to settle.

Step 3: Sample Analysis

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter to remove any undissolved microparticles.

-

Dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer at the predetermined λmax.

-

Using the equation from the calibration curve, calculate the concentration of this compound in the diluted sample.

-

Account for the dilution factor to determine the concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound in a given organic solvent is governed by the principle of "like dissolves like." Key factors include:

-

Polarity: As a moderately polar molecule, this compound is expected to have higher solubility in solvents of similar polarity.

-

Hydrogen Bonding: The ketone group can act as a hydrogen bond acceptor. Solvents that are hydrogen bond donors (e.g., alcohols) may exhibit enhanced solubility.

-

Temperature: Solubility is generally temperature-dependent. For most solid and liquid solutes, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

-

Purity of Solute and Solvent: Impurities can affect the measured solubility. Therefore, using high-purity materials is essential for accurate results.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is sparse, this guide provides researchers and professionals with a robust experimental framework to determine this critical physicochemical property. The detailed shake-flask method coupled with UV-Vis spectrophotometry offers a reliable and accurate approach. By understanding the principles of solubility and following a standardized protocol, scientists can generate the necessary data to support their research and development endeavors.

References

The Discovery and Enduring Legacy of Substituted Acetophenones: A Technical Guide for Researchers

Introduction

Substituted acetophenones, a class of aromatic ketones, represent a cornerstone in the architecture of modern organic synthesis and medicinal chemistry. Characterized by an acetyl group attached to a variously substituted benzene (B151609) ring, these compounds serve as versatile building blocks for a vast array of complex molecules and exhibit a remarkable breadth of biological activities. Their journey from a 19th-century laboratory curiosity to indispensable scaffolds in contemporary drug discovery is a testament to their chemical tractability and pharmacological potential. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of substituted acetophenones, tailored for researchers, scientists, and drug development professionals.

A Rich History: From Hypnotics to Modern Therapeutics

The story of acetophenones begins in 1857 with the first synthesis of the parent compound, acetophenone (B1666503), by French chemist Charles Friedel. Initially noted for its pleasant, orange-blossom-like scent, it found early use in the fragrance industry. Its physiological properties were also investigated, leading to its use as a sleep-inducing agent under the name "hypnone" in the late 19th and early 20th centuries.[1][2] This early foray into medicinal applications foreshadowed the immense therapeutic potential that would be unlocked with the advent of substituted derivatives.

The synthetic landscape for acetophenones was revolutionized in 1877 with the discovery of the Friedel-Crafts acylation by Charles Friedel and James Mason Crafts. This reaction, which involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, provided a direct and versatile method for synthesizing a wide range of substituted acetophenones. Another foundational reaction, the Claisen condensation , discovered by Rainer Ludwig Claisen in 1887, offered a pathway to β-keto esters and related structures, further expanding the synthetic toolkit for elaborating acetophenone scaffolds.

The late 19th and early 20th centuries saw the emergence of the first synthetic drugs, many of which were simple derivatives of coal tar chemicals. While not direct acetophenone derivatives, the development of early analgesics and antipyretics like phenacetin (introduced in 1887) and the sedative chloral hydrate (synthesized in 1832 and introduced medically in 1869) set the stage for the systematic exploration of synthetic small molecules for therapeutic purposes.[3][4][5][6][7] Phenacetin, an acetylated aniline (B41778) derivative, highlighted the therapeutic potential of modifying simple aromatic structures.[3]

The mid-20th century witnessed the development of more complex substituted acetophenones with significant pharmacological activity. A notable example is amfepramone (diethylpropion) , introduced as an appetite suppressant in 1958. This was followed by the development of bupropion in 1966, an antidepressant that was later also approved for smoking cessation.[8] The history of these drugs illustrates the evolution of drug design, moving from serendipitous discoveries to targeted programs aimed at developing agents with specific pharmacological profiles.[9] The development of anticonvulsant and hypnotic drugs, from early bromides and barbiturates to modern agents, provides a broader context for the search for neurologically active compounds, a search in which substituted acetophenones continue to play a role.[6][10][11][12][13][14]

Synthesis of Substituted Acetophenones: Key Methodologies

The synthesis of substituted acetophenones is a well-established field in organic chemistry, with a variety of reliable methods at the disposal of researchers. The choice of method often depends on the desired substitution pattern and the nature of the substituents.

Friedel-Crafts Acylation

The Friedel-Crafts acylation remains a primary method for the synthesis of substituted acetophenones. This electrophilic aromatic substitution reaction typically involves the reaction of a substituted benzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Experimental Protocol: Synthesis of 4-Bromoacetophenone

This protocol describes the synthesis of 4-bromoacetophenone via the Friedel-Crafts acylation of bromobenzene (B47551).

-

Materials: Bromobenzene, acetic anhydride, anhydrous aluminum chloride, carbon disulfide (solvent), ice, hydrochloric acid, calcium chloride.

-

Procedure:

-

In a suitable reaction flask, a mixture of bromobenzene and carbon disulfide is prepared.

-

Anhydrous aluminum chloride is added to the mixture, and it is cooled in an ice bath.

-

Acetic anhydride is added dropwise to the stirred mixture while maintaining the low temperature.

-

After the addition is complete, the reaction is allowed to proceed, often with continued stirring.

-

The reaction is quenched by carefully pouring the mixture onto ice and hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, washed, and dried (e.g., with calcium chloride).

-

The solvent is removed by distillation, and the crude product is purified by distillation under reduced pressure or recrystallization.[15]

-

A similar procedure can be employed for the synthesis of other halo- and alkyl-substituted acetophenones, such as 4-chloroacetophenone, 4-methylacetophenone, and 4-methoxyacetophenone, with reported yields ranging from 74% to 94%.[15]

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an acetophenone and an aromatic aldehyde to form a chalcone (B49325) (an α,β-unsaturated ketone). This reaction is a cornerstone for the synthesis of a vast library of biologically active compounds.

Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol outlines a general procedure for the synthesis of chalcones from a substituted acetophenone and a substituted benzaldehyde (B42025).

-

Materials: Substituted acetophenone, substituted benzaldehyde, sodium hydroxide (B78521) (or potassium hydroxide), ethanol (B145695) (solvent), crushed ice, hydrochloric acid.

-

Procedure:

-

Equimolar amounts of the substituted acetophenone and substituted benzaldehyde are dissolved in ethanol in a reaction flask.

-

The mixture is cooled in an ice bath.

-

An aqueous solution of sodium hydroxide is added dropwise to the stirred mixture.

-

The reaction is stirred for several hours at low temperature or room temperature, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into a beaker of crushed ice and acidified with dilute hydrochloric acid.

-

The precipitated solid chalcone is collected by vacuum filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Other Synthetic Methods

Beyond the classical methods, modern organic synthesis has introduced more efficient and environmentally friendly approaches.

-

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to higher yields and cleaner reactions in shorter timeframes for both Friedel-Crafts type reactions and Claisen-Schmidt condensations.[16][17][18][19][20] For instance, the condensation of o-hydroxy acetophenones with aromatic aldehydes in the presence of anhydrous potassium carbonate under microwave irradiation can afford chalcones in 85-90% yields within 3-5 minutes.[18]

-

Solvent-Free Synthesis: Performing reactions in the absence of a solvent, often with grinding or ball milling, reduces waste and simplifies purification. The solvent-free synthesis of chalcones by grinding a substituted acetophenone and a benzaldehyde with solid sodium hydroxide is a notable example of a green chemistry approach.[21][22]

Table 1: Selected Synthetic Yields for Substituted Acetophenones and Derivatives

| Product | Starting Materials | Method | Yield (%) | Reference(s) |

| 4-Chloroacetophenone | Chlorobenzene, Acetic Anhydride | Friedel-Crafts | 74-78 | [15] |

| 4-Methylacetophenone | Toluene, Acetic Anhydride | Friedel-Crafts | 85-89 | [15] |

| 4-Methoxyacetophenone | Anisole, Acetic Anhydride | Friedel-Crafts | 90-94 | [15] |

| 4-Ethylacetophenone | Ethylbenzene, Acetic Anhydride | Friedel-Crafts | 86 | [23] |

| o-Nitroacetophenone | o-Nitrobenzoyl chloride, Diethyl malonate | Malonic ester synthesis | 82-83 | [24] |

| Chalcone | Acetophenone, Benzaldehyde | Microwave-assisted Claisen-Schmidt | 90-98 | [17] |

| o-Hydroxy Chalcones | o-Hydroxy acetophenones, Aromatic aldehydes | Microwave-assisted Claisen-Schmidt | 85-90 | [18] |

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of substituted acetophenones are crucial for their characterization, purification, and application. These properties are significantly influenced by the nature and position of the substituents on the aromatic ring.

Table 2: Physical Properties of Selected Substituted Acetophenones

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| Acetophenone | C₈H₈O | 120.15 | 19-20 | 202 | Slightly soluble in water; soluble in organic solvents[3][25][26] |

| 2'-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 3-6 | 213 | Slightly soluble in water; soluble in fat[9][27][28][29][30] |

| 4'-Aminoacetophenone | C₈H₉NO | 135.16 | 103-107 | 293-295 | Soluble in hot water, alcohol, ether[2][10][12][31][32][33] |

| 4'-Chloroacetophenone | C₈H₇ClO | 154.59 | 14-18 | 232 | Insoluble in water; soluble in organic solvents[1][14][26][34][35] |

| 3'-Nitroacetophenone | C₈H₇NO₃ | 165.15 | 76-78 | 202 | Slightly soluble in ethanol; soluble in hot water, ether[8][24][33][36][37] |

| 4'-Bromoacetophenone | C₈H₇BrO | 199.04 | 50-51 | 256 | Insoluble in water |

| 4'-Ethylacetophenone | C₁₀H₁₂O | 148.21 | -20.6 | 245 | Sparingly soluble in water; soluble in organic solvents[38] |

| 4'-Methoxyacetophenone | C₉H₁₀O₂ | 150.17 | 38-40 | 258 | Insoluble in water; soluble in most fixed oils |

Spectroscopic Characterization

The structural elucidation of substituted acetophenones relies heavily on spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

IR Spectroscopy: Key characteristic absorptions include a strong C=O stretching band for the ketone group (typically in the range of 1670-1700 cm⁻¹), C-H stretching bands for the aromatic ring and the methyl group, and bands corresponding to the specific substituents (e.g., O-H stretch for hydroxyacetophenones, N-O stretches for nitroacetophenones).

-

¹H NMR Spectroscopy: The ¹H NMR spectra of substituted acetophenones typically show a singlet for the methyl protons of the acetyl group (usually around δ 2.5-2.7 ppm) and a set of signals in the aromatic region (δ 7.0-8.5 ppm), the pattern and chemical shifts of which are diagnostic of the substitution pattern on the benzene ring.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectra exhibit a characteristic signal for the carbonyl carbon at a downfield chemical shift (typically >195 ppm), along with signals for the aromatic carbons and the methyl carbon of the acetyl group.

Table 3: Selected Spectroscopic Data for Substituted Acetophenones

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Reference(s) |

| 4-Chloroacetophenone | 7.91 (d, 2H), 7.45 (d, 2H), 2.61 (s, 3H) | 196.8, 139.6, 135.4, 129.7, 128.9, 26.5 | C=O ~1685 | [17][19][39] |

| 2-Hydroxyacetophenone | 12.25 (s, 1H, OH), 7.75-6.80 (m, 4H), 2.61 (s, 3H) | 204.6, 162.4, 136.4, 130.8, 119.7, 118.9, 118.3, 26.5 | O-H ~3400, C=O ~1645 | [7][9][20][34] |

| 4-Aminoacetophenone | 7.75 (d, 2H), 6.60 (d, 2H), 4.15 (s, 2H, NH₂), 2.45 (s, 3H) | - | NH₂ ~3350, 3230, C=O ~1655 | [27][33][37] |

| 3-Nitroacetophenone | 8.75 (t, 1H), 8.40 (dd, 1H), 8.30 (dd, 1H), 7.70 (t, 1H), 2.70 (s, 3H) | - | NO₂ ~1530, 1350, C=O ~1700 | [36][40][41][42] |

| 4-Bromoacetophenone | 7.83-7.84 (q, 2H), 7.61-7.63 (q, 2H), 2.60 (s, 3H) | 197.1, 135.8, 131.9, 129.8, 128.4, 26.5 | C=O ~1685 | [39][43] |

| 4-Methoxyacetophenone | 7.91 (d, 2H), 6.91 (d, 2H), 3.84 (s, 3H), 2.53 (s, 3H) | 196.8, 163.5, 130.6, 130.3, 113.7, 55.4, 26.3 | C-O ~1260, C=O ~1675 | [44] |

| 4-Ethylacetophenone | 7.88 (d, 2H), 7.28 (d, 2H), 2.95 (q, 2H), 2.60 (s, 3H), 1.25 (t, 3H) | - | C=O ~1685 | [45] |

A Hub of Biological Activity: Applications in Drug Discovery

Substituted acetophenones are prolific scaffolds in medicinal chemistry, giving rise to a multitude of derivatives with a wide spectrum of biological activities. Their synthetic accessibility allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of their pharmacological profiles.

Table 4: Selected Biological Activities and IC₅₀ Values of Acetophenone Derivatives

| Derivative Class | Biological Activity | Example Compound/Target | IC₅₀ Value | Reference(s) |

| Chalcones | Anticancer | HCT116 colorectal cancer cells | 4.1 µM | [46] |

| Chalcones | Anticancer | A549 lung cancer cells | 1.3-186.2 µM | [44] |

| Chalcones | Anti-inflammatory | RAW 264.7 cells | 26.4-79.4 µM | |

| Chalcones | Antimicrobial | Staphylococcus aureus | MIC = 1 µg/mL | |

| Pyrazoles | Anticancer | Glioblastoma stem cells | <10 µM | |

| Prenylated Acetophenones | Anticancer | MCF-7 breast cancer cells | 25.6-80.2 µM | |

| Thiosemicarbazones | Antifungal | Candida albicans | - | [19] |

Mechanism of Action and Signaling Pathways

The diverse biological effects of substituted acetophenones are a result of their interaction with a variety of cellular targets and signaling pathways.

-

Anticancer Activity: Many acetophenone derivatives, particularly chalcones, exert their anticancer effects by inducing apoptosis (programmed cell death) and arresting the cell cycle. They have been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt pathways.[23][46] For example, some chalcones can induce the phosphorylation of p38 and JNK, members of the MAPK family, leading to the activation of apoptotic cascades. They can also interfere with the assembly of microtubules, which are essential for cell division.[31]

-

Anti-inflammatory Activity: The anti-inflammatory properties of certain acetophenone derivatives are often attributed to their ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of the inflammatory response, and its inhibition can reduce the production of pro-inflammatory mediators.

Mandatory Visualizations

Synthetic Workflows

Caption: Generalized experimental workflows for the synthesis of substituted acetophenones.

Signaling Pathways

Caption: Simplified diagrams of key signaling pathways modulated by acetophenone derivatives.

Conclusion and Future Outlook

From their historical roots as early synthetic pharmaceuticals and fragrances to their current status as privileged scaffolds in drug discovery, substituted acetophenones have demonstrated enduring relevance. The synthetic versatility afforded by classic reactions like the Friedel-Crafts acylation and Claisen-Schmidt condensation, now enhanced by modern techniques, ensures a continuous supply of novel derivatives for biological screening. The broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, underscores the therapeutic potential of this chemical class. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of their detailed mechanisms of action, and the exploration of novel applications in areas such as materials science and agrochemicals. The rich history and promising future of substituted acetophenones ensure their continued importance in the landscape of chemical and biomedical research.

References

- 1. Acetophenone | Aromatic, Organic, Synthesis | Britannica [britannica.com]

- 2. nbinno.com [nbinno.com]

- 3. study.com [study.com]

- 4. therecoveryvillage.com [therecoveryvillage.com]

- 5. Sedative-hypnotic drug | Uses, Effects & Types | Britannica [britannica.com]

- 6. The Evolution and Development of Insomnia Pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. Brief history of anti‐seizure drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sleepreviewmag.com [sleepreviewmag.com]

- 12. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. epilepsyontario.org [epilepsyontario.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. benzoinfo.com [benzoinfo.com]

- 17. bmse000518 4-chloroacetophenone at BMRB [bmrb.io]

- 18. spectrabase.com [spectrabase.com]

- 19. echemi.com [echemi.com]

- 20. spectrabase.com [spectrabase.com]

- 21. 4-Nitroacetophenone(100-19-6) 1H NMR [m.chemicalbook.com]

- 22. nbinno.com [nbinno.com]

- 23. Therapeutic Potential of Flavonoids—The Use of Apigenin in Medicine | MDPI [mdpi.com]

- 24. benchchem.com [benchchem.com]

- 25. Acetophenone - Sciencemadness Wiki [sciencemadness.org]

- 26. Acetophenone | C6H5COCH3 | CID 7410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. 4-Aminoacetophenone(99-92-3) 1H NMR [m.chemicalbook.com]

- 28. 2'-Hydroxyacetophenone(118-93-4) 1H NMR spectrum [chemicalbook.com]

- 29. 4'-Chloroacetophenone(99-91-2) 1H NMR [m.chemicalbook.com]

- 30. benchchem.com [benchchem.com]

- 31. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 32. merckmillipore.com [merckmillipore.com]

- 33. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 34. hmdb.ca [hmdb.ca]

- 35. 3-Nitroacetophenone | C8H7NO3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 36. 3-Nitroacetophenone(121-89-1) 1H NMR [m.chemicalbook.com]

- 37. 4'-AMINOACETOPHENONE HYDROCHLORIDE(41784-08-1) 1H NMR spectrum [chemicalbook.com]

- 38. dev.spectrabase.com [dev.spectrabase.com]

- 39. rsc.org [rsc.org]

- 40. researchgate.net [researchgate.net]

- 41. spectrabase.com [spectrabase.com]

- 42. spectrabase.com [spectrabase.com]

- 43. 4'-Bromoacetophenone(99-90-1) 1H NMR [m.chemicalbook.com]

- 44. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 45. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 46. researchgate.net [researchgate.net]

3-Ethylacetophenone: A Technical Review of its Disputed Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethylacetophenone, a ketone with aromatic properties, has been cataloged by some chemical suppliers as a naturally occurring compound found in plants of the genus Capsicum annuum. However, a thorough review of peer-reviewed scientific literature on the volatile and non-volatile compounds isolated from Capsicum species fails to corroborate this claim. Furthermore, specialized databases in the flavor and fragrance industry explicitly state that this compound is not found in nature. This technical guide provides a comprehensive overview of the current, albeit conflicting, information regarding the natural occurrence of this compound. It also presents a generalized experimental protocol for the analysis of alkylphenones in plant matrices and a putative biosynthetic pathway, while highlighting the conspicuous absence of quantitative data and its involvement in any known signaling pathways.

Natural Occurrence: A Tale of Contradiction

The presence of this compound in the natural world is a subject of conflicting reports. While some commercial chemical suppliers list Capsicum annuum as a natural source[1], extensive studies of the volatile organic compounds in various Capsicum species do not report its presence. In contrast, The Good Scents Company, a database specializing in fragrance and flavor compounds, asserts that this compound is "not found in nature"[2]. This significant discrepancy underscores the need for verifiable, peer-reviewed scientific evidence to substantiate any claims of its natural origin.

Table 1: Conflicting Reports on the Natural Occurrence of this compound

| Source Type | Claim | Specific Organism Cited | Supporting Scientific Literature |

| Chemical Supplier[1] | Naturally Occurring | Capsicum annuum | Not provided |

| Flavor & Fragrance Database[2] | Not Found in Nature | N/A | Not applicable |

| Peer-Reviewed Literature | Not Reported | N/A | Extensive research on Capsicum volatiles does not list this compound. |

Putative Biosynthesis of Alkylphenones in Plants

While a specific biosynthetic pathway for this compound in plants has not been elucidated, a general understanding of acetophenone (B1666503) and alkylphenol biosynthesis can provide a hypothetical framework. The biosynthesis of phenolic compounds in plants primarily follows the shikimate and acetate-malonate pathways[3]. Acetophenones are typically formed via the β-oxidative pathway from cinnamic acid derivatives, which themselves originate from the shikimate pathway[4]. The alkyl side chain, in this case, an ethyl group, could potentially be introduced through the action of specific synthases utilizing fatty acyl-CoA starter units[5][6].

Caption: A putative biosynthetic pathway for this compound in plants.

Experimental Protocols: Analysis of Alkylphenones in Plant Material

Although no specific protocol for this compound has been published, a general methodology for the analysis of volatile and semi-volatile aromatic ketones in plant matrices can be adapted. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique for its high separation efficiency and definitive identification capabilities[7].

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

-

Sample Homogenization: Weigh approximately 2-5 g of fresh plant material (e.g., Capsicum annuum fruit) and homogenize in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) or deionized water. For dried material, a preliminary rehydration step may be necessary.

-

Internal Standard: Add a known concentration of an appropriate internal standard (e.g., 2-methylacetophenone or another structurally similar compound not expected to be in the sample) to the homogenate.

-

Incubation: Place the homogenized sample in a sealed headspace vial. Equilibrate the sample at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) with gentle agitation to facilitate the release of volatile compounds into the headspace.

-

SPME Fiber Exposure: Expose a suitable SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace for a specific time (e.g., 30 minutes) to adsorb the volatile analytes.

-

Desorption: Retract the fiber and immediately introduce it into the GC injector for thermal desorption of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph (GC):

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating aromatic compounds[7].

-

Oven Temperature Program: An initial temperature of 50°C (hold for 2 min), ramped to 250°C at a rate of 5-10°C/min, with a final hold for 5-10 min. This program should be optimized based on the specific analytes and column.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Identification: Compound identification is achieved by comparing the obtained mass spectra with reference spectra in libraries such as NIST and Wiley, and by comparing the retention index with literature values[8][9].

-

Caption: A generalized workflow for the analysis of alkylphenones in plant material using HS-SPME-GC-MS.

Signaling Pathways

Currently, there is no scientific literature available that describes the involvement of this compound in any signaling pathways in any organism.

Conclusion

The assertion that this compound is a naturally occurring compound, particularly in Capsicum annuum, remains unsubstantiated by rigorous, peer-reviewed scientific evidence. The conflicting information from commercial suppliers and specialized databases highlights a critical data gap. For researchers, scientists, and drug development professionals, it is imperative to approach this claim with caution and to rely on verifiable scientific literature. Future research, employing sensitive analytical techniques such as the GC-MS protocol outlined herein, is necessary to definitively determine the presence or absence of this compound in Capsicum annuum and other natural sources. Until such evidence is presented, its status as a natural product should be considered unconfirmed.

References

- 1. CAS 22699-70-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound, 22699-70-3 [thegoodscentscompany.com]

- 3. Polyphenols in Plants: Structure, Biosynthesis, Abiotic Stress Regulation, and Practical Applications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TOPICS IN THE BIOSYNTHESIS OF PLANT PHENOLS | International Society for Horticultural Science [ishs.org]

- 5. researchgate.net [researchgate.net]

- 6. Alkylresorcinol biosynthesis in plants: new insights from an ancient enzyme family? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Acetophenone, 3-ethyl- | C10H12O | CID 31493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m-Ethylacetophenone [webbook.nist.gov]

The Multifaceted Role of Acetophenone Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetophenone (B1666503), a simple aromatic ketone, and its derivatives represent a versatile and highly valuable scaffold in the field of medicinal chemistry. These compounds serve as crucial building blocks for the synthesis of a wide array of bioactive molecules. The inherent chemical reactivity of the acetophenone core, characterized by a reactive ketone group and an aromatic ring amenable to substitution, allows for extensive structural modifications to modulate pharmacological properties.[1] This adaptability has led to the discovery and development of acetophenone derivatives with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2] This technical guide provides an in-depth overview of the biological activities of acetophenone derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Anticancer Activity

Acetophenone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[2] Their mechanisms of action often involve the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.[2]

Quantitative Anticancer Data

The cytotoxic effects of various acetophenone derivatives are summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Meliquercifolin A | HeLa | 2.6 | [3][4] |

| Acrovestone | A-549 | 0.98 (µg/mL) | [3] |

| Acrovestone | L-1210 | 2.95 (µg/mL) | [3] |

| Acrovestone | P-388 | 3.28 (µg/mL) | [3] |

| Compound 81 | MCF-7 | 33.5 | [2][3] |

| Compound 85 | MCF-7 | 25.6 | [2][3] |

| Acronyculatin P | MCF-7 | 56.8 | [2] |

| Acronyculatin Q | MCF-7 | 40.4 | [2] |

| Acronyculatin R | MCF-7 | 69.1 | [2] |

| Eupatofortunone | MCF-7 | 82.15 | [2] |

| Eupatofortunone | A549 | 86.63 | [2] |

| NCH-2 | H1299 | 4.5–11.4 | [5] |

| NCH-4 | H1299 | 4.5–11.4 | [5] |

| NCH-5 | H1299 | 4.5–11.4 | [5] |

| NCH-6 | H1299 | 4.5–11.4 | [5] |

| NCH-8 | H1299 | 4.5–11.4 | [5] |

| NCH-10 | H1299 | 4.5–11.4 | [5] |

| NCH-2 | MCF-7 | 4.3–15.7 | [5] |

| NCH-4 | MCF-7 | 4.3–15.7 | [5] |

| NCH-5 | MCF-7 | 4.3–15.7 | [5] |

| NCH-6 | MCF-7 | 4.3–15.7 | [5] |

| NCH-8 | MCF-7 | 4.3–15.7 | [5] |

| NCH-10 | MCF-7 | 4.3–15.7 | [5] |

| NCH-2 | HepG2 | 2.7–4.1 | [5] |

| NCH-4 | HepG2 | 2.7–4.1 | [5] |

| NCH-5 | HepG2 | 2.7–4.1 | [5] |

| NCH-6 | HepG2 | 2.7–4.1 | [5] |

| NCH-8 | HepG2 | 2.7–4.1 | [5] |

| NCH-10 | HepG2 | 2.7–4.1 | [5] |

| NCH-2 | K562 | 4.9–19.7 | [5] |

| NCH-4 | K562 | 4.9–19.7 | [5] |

| NCH-5 | K562 | 4.9–19.7 | [5] |

| NCH-6 | K562 | 4.9–19.7 | [5] |

| NCH-8 | K562 | 4.9–19.7 | [5] |

| NCH-10 | K562 | 4.9–19.7 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[6]

Materials:

-

96-well microplate

-

Cancer cell lines

-

Culture medium

-

Acetophenone derivatives (test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

-

Compound Treatment: Treat the cells with various concentrations of the acetophenone derivatives and a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours.[3][7] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[3][7]

-

Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][7]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Signaling Pathways in Anticancer Activity

Benzylideneacetophenone derivatives, a class of chalcones, have been shown to exert their anti-inflammatory and potential anticancer effects by modulating the MAPK signaling pathway and inhibiting the nuclear translocation of NF-κB.[8]

Antimicrobial Activity

A significant number of acetophenone derivatives have been reported to possess antibacterial and antifungal properties.[9][10] Their efficacy is often evaluated by determining the minimum inhibitory concentration (MIC) or by measuring the zone of inhibition in agar (B569324) diffusion assays.

Quantitative Antimicrobial Data

The following table summarizes the antibacterial activity of selected acetophenone derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | Zone of Inhibition (mm) | Reference |

| Compound 2 | E. coli | 16 | [9] |

| Compound 2 | K. pneumoniae | 18 | [9] |

| Compound 3 | E. coli | 12 | [9] |

| Compound 3 | K. pneumoniae | 15 | [9] |

| Compound 4 | E. coli | 10 | [9] |

| Compound 4 | K. pneumoniae | 16 | [9] |

| Compound 5 | E. coli | 15 | [9] |

| 4-methyl acetophenone | Bacillus subtilis | - | [11] |

| 2-hydroxy acetophenone | Bacillus subtilis | - | [11] |

| 3-bromo acetophenone | Bacillus subtilis | - | [11] |

| 4-ethoxy acetophenone | Bacillus subtilis | - | [11] |

| 3-nitro acetophenone | Bacillus subtilis | - | [11] |

| 4-nitro acetophenone | Bacillus subtilis | - | [11] |

Note: Specific zone of inhibition values for the latter compounds were not provided in the abstract.

Experimental Protocol: Agar Disc Diffusion Method

The Kirby-Bauer agar disc diffusion method is a standardized technique for determining the susceptibility of bacteria to antimicrobial agents.[12]

Materials:

-

Mueller-Hinton agar plates

-

Bacterial cultures

-

Sterile cotton swabs

-

0.5 McFarland turbidity standard

-

Filter paper discs impregnated with acetophenone derivatives

-

Forceps

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[13]

-

Disc Application: Aseptically place the filter paper discs impregnated with the acetophenone derivatives onto the inoculated agar surface.[12] Ensure discs are at least 24 mm apart.[12]

-

Incubation: Incubate the plates at 35-37 °C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no bacterial growth around each disc in millimeters.

-

Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

Anti-inflammatory Activity

Certain acetophenone derivatives, such as apocynin and paeonol, have demonstrated notable anti-inflammatory properties with minimal side effects.[3] Their activity is often assessed using in vivo models like the carrageenan-induced paw edema test.

Quantitative Anti-inflammatory Data

The anti-inflammatory efficacy of several acetophenone derivatives is presented below.

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Acrolione A | RAW 264.7 cells | 26.4 | [2][3] |

| Acrolione C | RAW 264.7 cells | 46.0 | [2][3] |

| Acrolione D | RAW 264.7 cells | 79.4 | [2][3] |

| Acrolione E | RAW 264.7 cells | 57.3 | [2][3] |

| Compound 45 | fMLP/CB-induced superoxide (B77818) anion release | 21.37 (µg/mL) | [2] |

| Compound 46 | fMLP/CB-induced superoxide anion release | 23.24 (µg/mL) | [2] |

| Compound 47 | fMLP/CB-induced superoxide anion release | 30.61 (µg/mL) | [2] |

| Compound 45 | Elastase release | 27.35 (µg/mL) | [2] |

| Compound 46 | Elastase release | 26.62 (µg/mL) | [2] |

| Compound 47 | Elastase release | 28.73 (µg/mL) | [2] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.[14]

Materials:

-

Rats or mice

-

Carrageenan solution (1% in saline)

-

Plethysmometer or calipers

-

Acetophenone derivatives (test compounds)

-

Vehicle control and standard anti-inflammatory drug (e.g., indomethacin)

Procedure:

-

Animal Acclimatization and Fasting: Acclimatize the animals to the laboratory conditions and fast them overnight with free access to water.

-

Baseline Measurement: Measure the initial paw volume of each animal using a plethysmometer.[1]

-

Compound Administration: Administer the acetophenone derivatives, vehicle, or standard drug to the respective groups of animals (e.g., via oral gavage).

-

Induction of Inflammation: After a specific time (e.g., 1 hour), inject 0.05-0.1 mL of 1% carrageenan solution into the sub-plantar surface of the left hind paw of each animal.[1][15]

-

Paw Volume Measurement: Measure the paw volume at different time intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[1]

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Antioxidant Activity

Many acetophenone derivatives exhibit antioxidant properties by scavenging free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating this activity.

Quantitative Antioxidant Data

The antioxidant capacity of a specific acetophenone glycoside is noted below.

| Compound/Derivative | Assay | IC50 | Reference |

| Acetophenone glycoside (177) | DPPH scavenging | 34.62 µg/mL | [3] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[4]

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol)

-

Acetophenone derivatives (test compounds)

-

Positive control (e.g., ascorbic acid, Trolox)

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: Prepare various concentrations of the acetophenone derivatives and the positive control in a suitable solvent.[4]

-

Reaction Mixture: Mix the sample solutions with the DPPH working solution.[4]

-

Incubation: Incubate the reaction mixtures in the dark for a specific period (e.g., 30 minutes).[4]

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[4]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Signaling Pathways in Antioxidant Activity

Derivatives of dihydroxyacetophenone have been shown to mitigate oxidative stress through the activation of the Nrf2/HO-1 signaling pathway.[16] Under oxidative stress, Nrf2 translocates to the nucleus and promotes the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[16]

Structure-Activity Relationship (SAR)

The biological activity of acetophenone derivatives is significantly influenced by the nature and position of substituents on the aromatic ring.

-

Anticancer Activity: For chalcones derived from 4'-morpholinoacetophenone, substitutions at the 4-position of the second phenyl ring with electron-withdrawing groups like trifluoromethyl or nitro groups, or electron-donating groups like dimethylamino, have been shown to enhance antiproliferative activity.[17]

-

Antimicrobial Activity: The presence of hydroxyl and nitro groups, as well as halogen atoms like bromine, on the acetophenone scaffold appears to be favorable for antibacterial activity.[11] For instance, 4-nitroacetophenone has been identified as a potent agent against bacterial slim.[11]

-

Anti-inflammatory and Antioxidant Activity: For benzylideneacetophenone derivatives, the presence of electron-donating groups at the para-position of both aromatic rings seems to enhance anti-inflammatory and antioxidant activities.[18]

Conclusion

The acetophenone scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents. The ease of synthesis and the ability to introduce a wide variety of substituents have enabled the development of derivatives with potent and selective activities against a range of diseases.[19] The exploration of their mechanisms of action, particularly their interactions with key signaling pathways, continues to provide valuable insights for rational drug design. Further research into the structure-activity relationships of acetophenone derivatives will undoubtedly lead to the development of novel and more effective therapeutic agents.

References

- 1. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 2. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. repository.seafdec.org.ph [repository.seafdec.org.ph]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. broadpharm.com [broadpharm.com]

- 8. The Anti-Inflammatory Activities of Benzylideneacetophenone Derivatives in LPS Stimulated BV2 Microglia Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. Experimental and QSAR of acetophenones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hardydiagnostics.com [hardydiagnostics.com]

- 13. microbenotes.com [microbenotes.com]

- 14. inotiv.com [inotiv.com]

- 15. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]

- 16. benchchem.com [benchchem.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

Toxicological Profile of 3-Ethylacetophenone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological information for 3-Ethylacetophenone. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive safety assessment. A significant lack of direct experimental toxicological data for this compound necessitates a reliance on hazard classifications and read-across data from structurally similar compounds.

Executive Summary

This compound (CAS No. 22699-70-3) is an aromatic ketone with applications in various industries. A thorough review of publicly available literature and databases reveals a notable absence of comprehensive toxicological studies directly investigating this compound. The primary available information consists of Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard statements, which suggest potential for skin, eye, and respiratory irritation.[1][2] Due to the scarcity of direct quantitative data, a read-across approach, utilizing data from structurally similar analogues such as acetophenone (B1666503) and 4'-methylacetophenone (B140295), is a scientifically supported method to provisionally assess the toxicological profile of this compound. This guide provides the available hazard classifications, a summary of toxicological data for read-across analogues, an overview of standard experimental protocols, and a proposed workflow for toxicological assessment in the context of limited data.

Hazard Classification of this compound

The GHS classifications for this compound are not consistently reported across all databases, highlighting the need for empirical testing. The available classifications from PubChem are summarized below.[1]

| Hazard Class | Hazard Category | GHS Hazard Statement(s) | Source |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1] |

Read-Across Toxicological Data for Analogue Compounds

In the absence of direct toxicological data for this compound, a read-across approach is a valuable tool for preliminary hazard assessment.[3] Acetophenone and 4'-methylacetophenone are appropriate structural analogues.

| Toxicological Endpoint | Acetophenone (CAS No. 98-86-2) | 4'-Methylacetophenone (CAS No. 122-00-9) |

| Acute Oral Toxicity | Minimal acute toxicity (Category IV)[4] | LD50 (Rat): 1400 mg/kg[5] |

| Acute Dermal Toxicity | Minimal acute toxicity (Category IV)[4] | No data available |

| Acute Inhalation Toxicity | Moderately toxic[4] | No data available |

| Skin Irritation | Mildly or slightly irritating in rodents (Category IV)[4] | Moderate skin irritation[5] |

| Eye Irritation | Severely damaging (Category I)[4] | No data available |

| Genotoxicity | Not classified as a germ cell mutagen | Not mutagenic in Ames test; Not clastogenic in in vitro micronucleus test[6] |

| Carcinogenicity | Not classifiable as to human carcinogenicity (Group D)[7] | Not listed as a carcinogen by IARC, NTP, or CA Prop 65 |

| Reproductive Toxicity | Not classified as a reproductive toxicant | No data available |

Standardized Experimental Protocols

Should direct testing of this compound be undertaken, the following Organisation for Economic Co-operation and Development (OECD) guidelines represent the standard methodologies.

Acute Toxicity

-

Oral Toxicity (OECD 423): This method involves a stepwise procedure with the use of a small number of animals per step.[8] The substance is administered orally at one of the defined dose levels. The absence or presence of compound-related mortality determines the next step.[8]

-

Dermal Toxicity (OECD 402): This guideline involves the application of the test substance to the skin of experimental animals, typically for 24 hours.[9] Observations for signs of toxicity are made for at least 14 days.

-

Inhalation Toxicity (OECD 403): This test exposes animals to the test substance as a gas, vapor, aerosol, or dust for a defined period. Animals are observed for signs of toxicity and mortality during and after exposure.

Skin and Eye Irritation

-

In Vitro Skin Irritation (OECD 439): This test uses reconstructed human epidermis (RhE) models.[10][11][12] The test chemical is applied topically, and cell viability is measured to determine the irritation potential.[10][12][13][14]

-

Acute Eye Irritation/Corrosion (OECD 405): This in vivo test involves applying a single dose of the substance to one eye of an experimental animal.[15][16][17][18] The degree of eye irritation is evaluated by scoring lesions of the conjunctiva, cornea, and iris.[15][16][18]

Genotoxicity

-

Bacterial Reverse Mutation Test (Ames Test, OECD 471): This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[6]

-

In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[19]

-

In Vitro Mammalian Cell Micronucleus Test (OECD 487): This assay detects damage to chromosomes or the mitotic apparatus by identifying micronuclei in the cytoplasm of interphase cells.[19][20]

Visualizations

Proposed Toxicological Assessment Workflow for this compound

The following diagram illustrates a logical workflow for assessing the toxicology of a substance like this compound, for which limited data is available.

Conclusion

The available toxicological data for this compound is insufficient to perform a comprehensive risk assessment. The GHS classifications, while providing initial hazard identification, are not a substitute for robust experimental data. The use of a read-across approach with data from acetophenone and 4'-methylacetophenone suggests that this compound may have a low to moderate order of acute toxicity and is likely to be a skin and eye irritant. However, these are predictions and should be confirmed with empirical data. Should further testing be required, standardized OECD guidelines provide clear protocols for a comprehensive toxicological evaluation. The proposed workflow illustrates a systematic approach to address the current data gaps for this compound.

References

- 1. Acetophenone, 3-ethyl- | C10H12O | CID 31493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Approaches for read-across in chemical risk assessment - ECETOC [ecetoc.org]

- 4. epa.gov [epa.gov]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. Acetophenone | C6H5COCH3 | CID 7410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. umwelt-online.de [umwelt-online.de]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. mbresearch.com [mbresearch.com]

- 12. iivs.org [iivs.org]

- 13. siesascs.edu.in [siesascs.edu.in]

- 14. oecd.org [oecd.org]

- 15. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 18. nucro-technics.com [nucro-technics.com]

- 19. gov.uk [gov.uk]

- 20. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]

An In-depth Technical Guide to the Safety and Handling of 1-(3-ethylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official safety documentation and a thorough risk assessment.

Introduction

1-(3-ethylphenyl)ethanone, also known as 3'-ethylacetophenone, is an aromatic ketone with the chemical formula C₁₀H₁₂O.[1] Its structural features, including a substituted benzene (B151609) ring and a ketone group, make it a compound of interest in organic synthesis and potentially in the development of new chemical entities. As with any chemical substance, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research.

This technical guide provides a comprehensive overview of the available safety and handling information for 1-(3-ethylphenyl)ethanone. Due to the limited availability of specific experimental data for this compound, a read-across approach has been employed, incorporating data from structurally similar aromatic ketones. This guide also outlines standardized experimental protocols for the assessment of chemical safety and explores potential biological interactions based on the broader class of acetophenone (B1666503) derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-(3-ethylphenyl)ethanone is presented in the table below. These properties are essential for understanding the substance's behavior and for conducting a thorough risk assessment.

| Property | Value | Reference |

| CAS Number | 22699-70-3 | [1] |

| Molecular Formula | C₁₀H₁₂O | [1] |

| Molecular Weight | 148.20 g/mol | [1] |

| Appearance | Clear colourless to light yellow liquid | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Flash Point | Not available | |

| Solubility | Not miscible or difficult to mix in water. Soluble in alcohol. | |

| LogP (Octanol/Water Partition Coefficient) | 2.198 (Predicted) | [2] |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1-(3-ethylphenyl)ethanone is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source: PubChem CID 31493[3]

Primary Hazards:

-

Irritant: Causes skin, eye, and respiratory irritation.[3]

Safety and Handling

Proper handling of 1-(3-ethylphenyl)ethanone is crucial to minimize exposure and prevent adverse health effects. The following procedures are recommended:

Personal Protective Equipment (PPE)

| PPE Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or face shield. | To protect against splashes that can cause serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and subsequent irritation. |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To protect the skin from accidental contact. |

| Respiratory Protection | Use in a well-ventilated area. If vapors or aerosols are likely to be generated, use a NIOSH-approved respirator with an appropriate cartridge. | To prevent respiratory tract irritation. |

Engineering Controls

-

Work with 1-(3-ethylphenyl)ethanone in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Ensure that an eyewash station and a safety shower are readily accessible in the work area.

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapor or mist.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from heat, sparks, and open flames.

-

Incompatible materials: Strong oxidizing agents.

Spills and Disposal

-

In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a suitable container for disposal.

-

Dispose of waste in accordance with local, state, and federal regulations.

Toxicological Data (Read-Across Approach)

Direct experimental toxicological data for 1-(3-ethylphenyl)ethanone is limited. Therefore, data from structurally similar compounds are presented here as a conservative estimate of its potential toxicity. It is crucial to note that these are not direct data for 1-(3-ethylphenyl)ethanone and should be interpreted with caution.

| Endpoint | Test Species | Route of Administration | Value | Reference (for analogous compound) |

| Acute Oral Toxicity (LD50) | Mouse | Oral | > 2 g/kg (for 4'-ethylacetophenone (B57664) oxime) | [4] |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | 500 - 1000 mg/kg (estimated for a similar compound) | [5] |

| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | No data available |